molecular formula C29H31N5O4S B11090410 1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11090410
M. Wt: 545.7 g/mol
InChI Key: DTXFLUFVYVWVOF-UHFFFAOYSA-N
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Description

1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups

Chemical Reactions Analysis

1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and acetyl groups.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Mechanism of Action

The mechanism of action of 1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. The imidazo[4,5-b]pyridine core plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .

Properties

Molecular Formula

C29H31N5O4S

Molecular Weight

545.7 g/mol

IUPAC Name

1-(N-[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]-4-methoxyanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H31N5O4S/c1-37-22-12-8-20(9-13-22)31-27(36)29(16-4-3-5-17-29)34(21-10-14-23(38-2)15-11-21)25(35)19-39-28-32-24-7-6-18-30-26(24)33-28/h6-15,18H,3-5,16-17,19H2,1-2H3,(H,31,36)(H,30,32,33)

InChI Key

DTXFLUFVYVWVOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=CC=N5

Origin of Product

United States

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